molecular formula C9H6O3S B1608311 5-(Thiophen-3-yl)furan-2-carboxylic acid CAS No. 560993-95-5

5-(Thiophen-3-yl)furan-2-carboxylic acid

Cat. No. B1608311
CAS RN: 560993-95-5
M. Wt: 194.21 g/mol
InChI Key: JBPGCCPYLDMCHQ-UHFFFAOYSA-N
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Description

“5-(Thiophen-3-yl)furan-2-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H6O3S and a molecular weight of 194.21 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a thiophene ring via a carboxylic acid group . The InChI code for this compound is 1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

A study by Prabakaran, Manivarman, and Bharanidharan (2021) detailed the catalytic synthesis of novel chalcone derivatives from 5-(Thiophen-3-yl)furan-2-carboxylic acid, highlighting their potential as antioxidant agents. The compounds demonstrated significant in vitro antioxidant activity, which was supported by molecular docking, ADMET, QSAR, and bioactivity studies, revealing strong interactions with protein tyrosine kinase (2HCK) (Prabakaran, Manivarman, & Bharanidharan, 2021).

Enzyme-catalyzed Oxidation for Polymer Production

Dijkman, Groothuis, and Fraaije (2014) identified an FAD-dependent enzyme active towards 5-hydroxymethylfurfural (HMF) and related compounds, capable of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key polymer precursor. This process offers a biobased route to FDCA with high yield under ambient conditions (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis and Tautomerism of Furan Derivatives

Research by Koparır, Çetin, and Cansiz (2005) on the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide explored their thiol-thione tautomeric equilibrium, contributing to our understanding of furan chemistry (Koparır, Çetin, & Cansiz, 2005).

Direct Arylation and Decarboxylation

Nakano, Tsurugi, Satoh, and Miura (2008) reported the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, demonstrating an efficient method for synthesizing tetraarylated products through C-H bond cleavage and decarboxylation. This process offers a new pathway for the functionalization of furan and thiophene derivatives (Nakano et al., 2008).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-thiophen-3-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-9(11)8-2-1-7(12-8)6-3-4-13-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGCCPYLDMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400551
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

560993-95-5
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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